5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzimidazole core, which is known for its biological activity, and a benzodioxole moiety, which can enhance its pharmacological properties.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C17H17N3O3/c1-19-13-5-3-11(7-14(13)20(2)17(19)21)9-18-12-4-6-15-16(8-12)23-10-22-15/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
WRHMYYJENDATMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC4=C(C=C3)OCO4)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety can enhance its binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl)-4-methylpyridinium chloride
- N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1]
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
Uniqueness
5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of the benzimidazole core and benzodioxole moiety, which can enhance its biological activity and pharmacological properties compared to similar compounds.
Biological Activity
The compound 5-[(1,3-benzodioxol-5-ylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a derivative of benzimidazole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 289.2866 g/mol. Its structure includes a benzodioxole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodioxole exhibit promising antimicrobial properties. For instance, compounds structurally similar to the target compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for antibacterial activity and 40 µg/mL for antimycobacterial activity against Mycobacterium tuberculosis .
Antidiabetic Potential
Research on related benzodioxole derivatives indicated significant antidiabetic effects. For example, a synthesized compound showed potent inhibition of α-amylase with an IC50 value of 0.68 µM, suggesting its potential as an antidiabetic agent. In vivo studies using streptozotocin-induced diabetic mice demonstrated that the compound reduced blood glucose levels significantly .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has also been explored. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging between 26 to 65 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The inhibition of α-amylase suggests a mechanism that interferes with carbohydrate metabolism, which is crucial in diabetes management.
- Cell Cycle Modulation : The anticancer properties may stem from the ability to modulate cell cycle progression and induce apoptosis in malignant cells.
- Antimicrobial Mechanisms : The structural features may interact with bacterial cell membranes or inhibit essential metabolic pathways in pathogens.
Study 1: Antimicrobial Efficacy
A study conducted on various benzodioxole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzodioxole structure could enhance antibacterial activity .
Study 2: Antidiabetic Effects
In a controlled experiment involving diabetic mice, a derivative was administered at varying doses over several days. Results showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound . This study highlights the potential therapeutic application for managing diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
